BenchChemオンラインストアへようこそ!

SX 284

antispasmodic potency guinea pig ileum atropine comparator

SX 284 is a synthetic acrylonitrile derivative with the IUPAC name 2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy)phenyl]acrylonitrile, originally disclosed as the hydrochloride salt in Japanese patent JPS5726670A and entered into the MeSH thesaurus in 1983. Its primary pharmacological characterization, published in two papers in the early 1980s, establishes SX 284 as an antispasmodic agent that acts via presynaptic inhibition of acetylcholine release from gastrointestinal vagal nerve terminals—a mechanism mechanistically distinct from classical postsynaptic muscarinic receptor antagonists.

Molecular Formula C23H24ClN3O
Molecular Weight 373.4 g/mol
CAS No. 84260-62-8
Cat. No. B1681843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSX 284
CAS84260-62-8
Synonyms2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile
SX 284
SX-284
Molecular FormulaC23H24ClN3O
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43
InChIInChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2/b19-16+
InChIKeyAULSOKMNOZLLMC-LRZQPWDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SX 284 (CAS 84260-62-8) Antispasmodic Compound Technical & Procurement Baseline


SX 284 is a synthetic acrylonitrile derivative with the IUPAC name 2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy)phenyl]acrylonitrile, originally disclosed as the hydrochloride salt in Japanese patent JPS5726670A [1] and entered into the MeSH thesaurus in 1983 [2]. Its primary pharmacological characterization, published in two papers in the early 1980s, establishes SX 284 as an antispasmodic agent that acts via presynaptic inhibition of acetylcholine release from gastrointestinal vagal nerve terminals—a mechanism mechanistically distinct from classical postsynaptic muscarinic receptor antagonists [3].

Procurement Risk: Why SX 284 Cannot Be Replaced by Generic Antimuscarinic Antispasmodics


The antispasmodic class is dominated by muscarinic receptor antagonists (e.g., atropine, hyoscine butylbromide, dicyclomine) that act postsynaptically and non-selectively across all muscarinic receptor-expressing tissues, producing well-characterized systemic anticholinergic side effects [1]. SX 284 operates through a fundamentally different presynaptic mechanism—specific inhibition of acetylcholine release from vagal nerve terminals in the gastrointestinal tract [2]—while leaving neurotransmission in motor, sympathetic, nonadrenergic inhibitory, and noncholinergic excitatory nerves functionally intact [3]. Consequently, substituting SX 284 with a generic antimuscarinic alters the mechanism of action, pharmacological selectivity profile, and the antispasmodic potency ratio; these differences carry direct consequences for experimental reproducibility and therapeutic specificity.

Quantitative Differentiation Evidence: SX 284 vs. Atropine and In-Class Antispasmodic Candidates


SX 284 Outperforms Atropine by 1.7-Fold in Functional Antispasmodic Potency (Direct Head-to-Head Guinea Pig Ileum Assay)

In the electrically stimulated guinea pig ileum twitch response assay (0.1 Hz), SX 284 proved to be almost as active as atropine, and the potency ratio of SX 284 relative to atropine was determined to be 1.7 [1]. This indicates that SX 284 achieves equivalent functional antispasmodic effect at a lower molar concentration than the classical muscarinic antagonist atropine.

antispasmodic potency guinea pig ileum atropine comparator

Mechanistic Differentiation: SX 284 Inhibits Presynaptic Vagal Acetylcholine Release but Spares Norepinephrine Release from Sympathetic Neurons

SX 284 inhibited electrically evoked [3H]-acetylcholine release from myenteric plexus-longitudinal strips of guinea pig ileum pre-labelled with [3H]-choline. In contrast, SX 284 did not inhibit the evoked release of [3H]-norepinephrine from rat vas deferens pre-labelled with [3H]-norepinephrine [1]. Atropine, as a postsynaptic muscarinic receptor antagonist, does not discriminate between cholinergic and noradrenergic transmission at the presynaptic level and produces anticholinergic effects broadly across tissues [2].

neurotransmitter selectivity acetylcholine release vagus nerve norepinephrine

Functional Selectivity Profile: SX 284 Preserves Non-Cholinergic Neurotransmission Systems

At doses that effectively inhibited acetylcholine release from the vagus nerve, SX 284 did not influence the release of transmitters from motor nerves, sympathetic nerves, nonadrenergic inhibitory nerves, or noncholinergic excitatory nerves, nor did it alter responses of various smooth muscles mediated through drug receptors [1]. This multicomponent functional sparing contrasts with the broad muscarinic receptor blockade produced by atropine and related antimuscarinics, which non-selectively impair cholinergic signaling in the heart, exocrine glands, eye, central nervous system, and bladder [2]. Explicit quantitative values for each nerve type were not reported, and this selectivity profile is inferred from the categorical absence of effects in the tested preparations.

functional selectivity neurotransmission off-target sparing

Extended Pharmacodynamic Spectrum: SX 284 Inhibits Nicotine- and Serotonin-Induced Ileal Contractions

Beyond its anticholinergic mechanism, SX 284 inhibited contractile responses of the guinea pig ileum to both nicotine and serotonin [1]. Classical antimuscarinics such as atropine primarily antagonize acetylcholine at the postsynaptic receptor and do not directly modulate serotonin-mediated spasmogenic pathways [2]. Quantitative inhibition data (e.g., IC50 or pA2 values) for nicotine and serotonin responses were not reported in the available literature.

nicotine serotonin antispasmodic spectrum pharmacodynamics

Procurement-Optimized Application Scenarios for SX 284 Based on Quantitative Differentiation Evidence


Preclinical Gastrointestinal Spasmolysis Requiring Higher Potency Than Atropine

For laboratories requiring antispasmodic activity in guinea pig ileum or analogous intestinal smooth muscle models with a potency advantage over the classical atropine baseline, SX 284 offers a 1.7-fold potency improvement [1]. This makes it suitable for dose-response studies where atropine's potency is insufficient or where lower molar dosing is desirable for solubility or formulation reasons.

Isolation of Vagal Cholinergic Neurotransmission in Autonomic Pharmacology Research

Because SX 284 selectively inhibits [3H]-acetylcholine release from vagal nerve terminals in the gastrointestinal myenteric plexus without affecting [3H]-norepinephrine release from sympathetic neurons [1], it serves as a clean presynaptic tool compound for dissecting vagal cholinergic contributions from sympathetic adrenergic influences in ex vivo enteric nervous system preparations.

Mixed Spasmogen Challenge Models Requiring Inhibition Beyond Muscarinic Pathways

In experimental models where smooth muscle spasm is provoked by nicotine or serotonin—spasmogens not fully antagonized by atropine—SX 284's ability to inhibit both nicotine- and serotonin-induced ileal contractions [1] provides a differentiated antispasmodic profile. This is relevant for studying complex spasmogenic conditions such as chemotherapy-induced or inflammation-associated gastrointestinal hypermotility where multiple mediators are involved.

Reference Standard for Structure-Activity Relationship Studies on Presynaptic Antispasmodic Acrylonitriles

SX 284, as the exemplar compound of the acrylonitrile derivative class disclosed in JPS5726670A [1], serves as a reference standard for medicinal chemistry campaigns seeking to optimize presynaptic antispasmodic activity while preserving the functional selectivity profile (sparing of motor, sympathetic, nonadrenergic inhibitory, and noncholinergic excitatory neurotransmission) documented in the original pharmacological characterization [2].

Quote Request

Request a Quote for SX 284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.